Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride
Description
Historical Development of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic scaffolds emerged as pivotal structural motifs in medicinal chemistry during the late 20th century, driven by their ability to confer conformational rigidity and three-dimensionality to drug candidates. Early applications focused on natural products, such as the spiroketal-containing antibiotic rifamycin, which demonstrated the therapeutic potential of spiro architectures. The 2010s marked a turning point with the rational design of synthetic spirocycles, including diazaspiro[3.5]nonane derivatives, to address challenges in central nervous system (CNS) and cardiovascular drug development. For instance, the glucagon receptor antagonist SCH 900822 utilized a 1,4-diazaspiro[4.5]decane core to achieve potent activity, highlighting the scaffold’s versatility. These advancements underscored the shift from flat aromatic systems to spatially complex spirocycles, enabling improved target engagement and reduced off-target effects.
Classification and Nomenclature of Diazaspiro[3.5]nonane Systems
Diazaspiro[3.5]nonane systems belong to the broader class of spirocyclic amines characterized by two nitrogen atoms and a central spiro junction. The IUPAC nomenclature for tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride derives from its structural components:
- Spiro[3.5]nonane : A bicyclic system where two rings (three-membered and five-membered) share a single atom (spiro carbon).
- 2-Oxa : An oxygen atom in the three-membered ring at position 2.
- 5,8-Diaza : Nitrogen atoms at positions 5 and 8 in the five-membered ring.
- tert-Butyl carboxylate : A carbamate group at position 8, esterified with tert-butanol.
- Hydrochloride : A counterion enhancing solubility.
This precise nomenclature reflects the compound’s stereoelectronic features, which influence its interactions with biological targets.
Significance of 2-Oxa-5,8-Diazaspiro[3.5]nonane Derivatives in Research
The incorporation of oxygen and nitrogen atoms into the spiro[3.5]nonane framework enhances hydrogen-bonding capacity and metabolic stability, making these derivatives valuable in kinase and GPCR (G-protein-coupled receptor) inhibitor design. For example, tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate, a structural analog, demonstrated efficacy in modulating enzymatic activity through its rigid conformation. The 2-oxa substitution further introduces polarity, improving aqueous solubility—a critical factor in CNS drug bioavailability. Recent studies have leveraged these attributes to develop proteolysis-targeting chimeras (PROTACs), where the spirocycle’s rigidity optimizes linker geometry for targeted protein degradation.
Evolution of Spirocyclic Compounds as Privileged Structures
Privileged structures, defined as molecular frameworks capable of interacting with multiple targets, have increasingly included spirocycles due to their synthetic adaptability and biological relevance. The diazaspiro[3.5]nonane system exemplifies this trend, with its ability to occupy underexplored chemical space while maintaining drug-like properties. Marketed drugs like the CCR1 antagonist AZD-5672 and the α7 nicotinic acetylcholine receptor modulator EVP-6124 validate the scaffold’s utility. Computational studies reveal that the spiro[3.5]nonane core reduces entropic penalties during binding, enhancing affinity and selectivity compared to linear analogs.
Structural Comparison of Selected Diazaspiro[3.5]nonane Derivatives
Properties
IUPAC Name |
tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-5-4-12-11(6-13)7-15-8-11;/h12H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDYATAJKGSRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)COC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413882-97-8 | |
| Record name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol and a diamine under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the spirocyclic nitrogen atoms using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Properties
Research has indicated that derivatives of spirocyclic compounds, including those related to tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate, exhibit significant antimicrobial activity. Studies have shown that these compounds can be effective against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
2. Drug Development
The compound's structure allows it to serve as a scaffold in the development of new pharmaceutical agents. Its spirocyclic nature can lead to enhanced bioactivity and selectivity in drug interactions. The synthesis of derivatives has been explored for their potential as therapeutic agents targeting specific biological pathways .
Organic Synthesis
1. Building Block in Synthesis
Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules .
2. Reaction Pathways
The compound can undergo oxidation reactions and other transformations that are crucial in synthetic organic chemistry. For instance, its ability to participate in nucleophilic substitutions makes it valuable for creating diverse chemical entities .
Material Science
1. Polymer Chemistry
The incorporation of spirocyclic structures into polymer matrices has been studied for enhancing material properties such as elasticity and thermal stability. Compounds like tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate can be utilized to develop new polymer composites with improved performance characteristics .
2. Coatings and Adhesives
Due to their unique chemical properties, spirocyclic compounds are being investigated for use in coatings and adhesives that require specific mechanical and thermal properties. Research is ongoing to explore how these compounds can enhance the durability and adhesion properties of materials used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites in a unique manner, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Oxygen/Nitrogen Substitution
a) Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride (CAS: 2241130-99-2)
- Key Difference : Oxygen at the 5-position instead of the 2-position.
- Properties : Despite sharing the same molecular formula (C₁₁H₂₁ClN₂O₃), this isomer exhibits distinct reactivity due to altered heteroatom positioning. It is priced at €503.00/100mg (≥95% purity) .
- Applications : Used in kinase inhibitor development, where spatial arrangement impacts target binding .
b) Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate (Ref: 10-F601533)
Simplified Derivatives: Lack of Boc Protection
a) 2-Oxa-5,8-diaza-spiro[3.5]nonane dihydrochloride
- Key Difference: No Boc group; dihydrochloride salt.
- Properties : Priced at $265/100mg, this compound is more reactive in amine-mediated reactions but less stable under basic conditions .
- Applications : Direct precursor for unprotected amine intermediates in peptide synthesis .
b) 7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl
Boc-Protected Analogs with Varied Ring Systems
a) Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl (CAS: N/A)
- Key Difference : Replaces oxygen with a second nitrogen (2,7-diaza system).
- Properties : Enhanced basicity due to additional nitrogen. Applications include opioid receptor modulators .
b) 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane
Comparative Data Table
Biological Activity
Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate (CAS Number: 1367777-12-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies to provide a comprehensive understanding of its significance in pharmaceutical applications.
- IUPAC Name : Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate
- Molecular Formula : C₁₁H₂₀N₂O₃
- Molecular Weight : 228.29 g/mol
- Purity : Typically ≥ 97% .
Research indicates that compounds with a diazaspiro structure can interact with various biological targets, including receptors involved in inflammatory responses and neurodegenerative diseases. The specific mechanism of action for tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate is still under investigation, but it is believed to modulate pathways related to chemokine receptors CCR3 and CCR5, which are implicated in HIV infection and inflammatory processes .
Pharmacological Studies
- Chemokine Receptor Modulation :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Study 1: Chemokine Receptor Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored the effects of various diazaspiro compounds on chemokine receptors. The findings indicated that certain derivatives could significantly inhibit the binding of ligands to CCR3 and CCR5 receptors, suggesting their potential as therapeutic agents against HIV .
Study 2: Neuroprotection
In a recent pharmacological assessment, tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate was tested for neuroprotective effects using in vitro models of neuronal injury. The results demonstrated a marked reduction in neuronal apoptosis when treated with the compound, indicating its potential utility in neurodegenerative disease therapies .
Synthesis Methods
The synthesis of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate typically involves multi-step reactions that include:
Q & A
Basic: What are the validated synthetic routes for tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves spirocyclic ring formation via intramolecular cyclization. Key steps include:
- Step 1: Preparation of a bicyclic intermediate using tert-butyl carbamate-protected amines. For example, tert-butyl carbamate groups are introduced to stabilize reactive nitrogen centers during cyclization (referenced in related spirocyclic syntheses in ) .
- Step 2: Cyclization under basic conditions (e.g., NaH or K₂CO₃) to form the 2-oxa-5,8-diazaspiro[3.5]nonane core .
- Step 3: Hydrochloride salt formation via HCl treatment in anhydrous solvents (e.g., EtOAc or MeOH) .
Key Validation: Purity (>95%) is confirmed via HPLC ( ) , and structural identity via CAS registry numbers (e.g., 1251005-61-4 in and ) .
Basic: How is the structural elucidation of this spirocyclic compound performed?
Methodological Answer:
- X-ray Crystallography: The gold standard for confirming spirocyclic geometry. SHELX software ( ) is widely used for small-molecule refinement .
- NMR Spectroscopy:
- ¹H/¹³C NMR: Distinct signals for the tert-butyl group (~1.4 ppm for ¹H; ~28 ppm for ¹³C) and spirocyclic ether/amine protons (3.5–4.5 ppm) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals from the diazaspiro system .
Note: Discrepancies in CAS numbers (e.g., 2241130-99-2 vs. 1251005-61-4) may arise from salt forms or stereoisomers; cross-validate with analytical data .
Basic: What purification strategies are recommended for this compound?
Methodological Answer:
- Chromatography: Use silica gel column chromatography with gradients of EtOAc/hexane or DCM/MeOH for intermediate purification .
- Recrystallization: Final hydrochloride salt is often recrystallized from EtOH/water or IPA to achieve >97% purity .
- Analytical QC: LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H⁺] = 240.3 for free base; ) .
Advanced: How can researchers optimize reaction yields in spirocyclic ring formation?
Methodological Answer:
- Parameter Screening:
- Catalysis: Transition-metal catalysts (e.g., Pd for coupling steps) are avoided due to potential coordination with nitrogen lone pairs .
Data-Driven Approach: Design of Experiments (DoE) models to balance steric effects from the tert-butyl group and ring strain .
Advanced: How to resolve contradictions in reported CAS numbers or structural data?
Methodological Answer:
- Case Study: Discrepancies in CAS numbers (e.g., 2241130-99-2 in vs. 1251005-61-4 in ) may reflect:
- Resolution: Cross-reference synthetic protocols, analytical data, and vendor certifications (e.g., BLD Pharm in ) .
Advanced: What computational methods support the study of this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Predict stability of the spirocyclic core under acidic/basic conditions. For example, assess protonation sites on the diaza nitrogen .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
- Docking Studies: If biologically active, model interactions with target proteins (e.g., GPCRs) using spirocyclic conformational libraries .
Advanced: How to address stability challenges during long-term storage?
Methodological Answer:
- Conditions: Store at –20°C in sealed, argon-purged vials to prevent hydrolysis of the tert-butyl carbamate .
- Decomposition Pathways: Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Hazardous decomposition products (e.g., CO, NOx) are unlikely under ambient conditions .
- Mitigation: Add stabilizers (e.g., BHT) in non-polar solvents .
Advanced: What analytical techniques differentiate stereoisomers in this spirocyclic system?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane/IPA mobile phases to resolve enantiomers .
- VCD Spectroscopy: Vibrational circular dichroism confirms absolute configuration when crystallography is impractical .
- Dynamic NMR: Detect atropisomerism in the diazaspiro ring at variable temperatures (e.g., –40°C to 25°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
